molecular formula C8H7N5O2 B159827 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole CAS No. 131090-44-3

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole

Cat. No.: B159827
CAS No.: 131090-44-3
M. Wt: 205.17 g/mol
InChI Key: IFCSVRFWBHAENG-UHFFFAOYSA-N
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Description

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole is a chemical compound with the molecular formula C8H7N5O2. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The compound is characterized by the presence of a nitrophenyl group attached to a tetrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 4-nitrobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization. The reaction can be represented as follows:

4-nitrobenzyl chloride+sodium azideThis compound\text{4-nitrobenzyl chloride} + \text{sodium azide} \rightarrow \text{this compound} 4-nitrobenzyl chloride+sodium azide→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors, which offer better control over reaction conditions and higher yields. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 5-[(4-aminophenyl)methyl]-1H-1,2,3,4-tetrazole.

    Substitution: Various substituted tetrazole derivatives.

    Oxidation: Oxidized tetrazole derivatives.

Scientific Research Applications

5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-aminophenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with an amino group instead of a nitro group.

    5-[(4-methylphenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with a methyl group instead of a nitro group.

    5-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazole: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in 5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

5-[(4-nitrophenyl)methyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-13(15)7-3-1-6(2-4-7)5-8-9-11-12-10-8/h1-4H,5H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCSVRFWBHAENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NNN=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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